Hydrazine sulfate-D6

Descripción general

Descripción

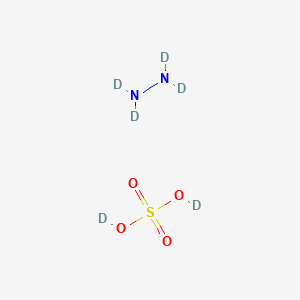

Hydrazine sulfate-D6 is a deuterated form of hydrazine sulfate, where six hydrogen atoms are replaced with deuterium. This compound is a salt of the cation hydrazinium and the anion bisulfate, with the chemical formula N2D6SO4. It is a white, water-soluble solid at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrazine sulfate-D6 can be synthesized through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. One common method involves the reaction of deuterated hydrazine with sulfuric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, this compound is produced by reacting deuterated hydrazine with sulfuric acid in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions

Hydrazine sulfate-D6 undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form nitrogen gas and other by-products.

Reduction: Can reduce metal ions in solution, forming corresponding metal hydrides.

Substitution: Reacts with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include aldehydes and ketones, typically under acidic or basic conditions.

Major Products

Oxidation: Produces nitrogen gas and water.

Reduction: Produces metal hydrides and water.

Substitution: Produces hydrazones and water.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Hydrazine sulfate-D6 is characterized by the replacement of six hydrogen atoms with deuterium in the hydrazine sulfate molecule, resulting in the chemical formula . This modification enhances its utility in tracer studies and other applications where isotopic labeling is beneficial.

Chemistry

This compound serves as a reagent in organic synthesis. It is utilized for the preparation of various chemical compounds, including:

- Hydrazones : Compounds formed from the reaction of hydrazine with carbonyls, which are valuable in medicinal chemistry.

- Quinazolines : A class of compounds with significant biological activity, including anticancer properties.

The use of deuterated compounds allows for enhanced tracking and analysis of reaction mechanisms due to the distinct mass difference between deuterium and hydrogen.

Biology

In biological research, this compound is employed for:

- Metabolic Pathway Tracing : Deuterium labeling enables researchers to trace the metabolic pathways of various substances within biological systems. This is crucial for understanding drug metabolism and the biochemical processes involved in disease states.

Medicine

Hydrazine sulfate has been extensively studied for its potential therapeutic effects, particularly in cancer treatment:

- Anticachexia Agent : Clinical studies have indicated that hydrazine sulfate may help mitigate cachexia (muscle wasting) associated with cancer. It appears to inhibit gluconeogenesis, thereby reducing glucose availability for tumors and potentially improving patient outcomes .

- Clinical Trials : Various trials have reported subjective improvements in cancer patients treated with hydrazine sulfate, including increased appetite and weight stabilization . However, results have been mixed regarding its efficacy as an anticancer agent, with some studies indicating no significant survival benefits compared to placebo .

Industrial Applications

This compound finds utility in several industrial processes:

- Metal Refining : It is used as a reducing agent in metal refining processes.

- Antioxidant Agent : In soldering fluxes, hydrazine sulfate acts as an antioxidant, preventing oxidation during metal joining processes.

Cancer Treatment Studies

A notable study involving 84 cancer patients treated with hydrazine sulfate showed that 70% experienced subjective improvements such as increased strength and decreased pain. Objective improvements included measurable tumor regression in 17% of cases . However, these results must be interpreted cautiously due to the lack of control groups in many studies.

Metabolic Tracing Research

Research utilizing deuterated hydrazine sulfate has demonstrated its effectiveness in tracing metabolic pathways in cancer research. By labeling metabolites with deuterium, scientists can gain insights into how cancer cells metabolize nutrients differently than normal cells .

Mecanismo De Acción

Hydrazine sulfate-D6 exerts its effects through several mechanisms:

Monoamine Oxidase Inhibition: Inhibits the enzyme monoamine oxidase, affecting neurotransmitter levels in the brain.

Reduction Reactions: Acts as a reducing agent, participating in redox reactions that alter the oxidation state of other compounds.

Substitution Reactions: Forms hydrazones by reacting with carbonyl compounds, which can further participate in various biochemical pathways.

Comparación Con Compuestos Similares

Hydrazine sulfate-D6 is unique due to its deuterium content, which makes it useful in specific research applications. Similar compounds include:

Hydrazine sulfate: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

Hydrazine hydrate: Another hydrazine derivative, used primarily as a reducing agent and in fuel applications.

Hydrazine hydrochloride: Used in organic synthesis and as a precursor to other hydrazine derivatives.

This compound stands out due to its stability and reduced volatility compared to pure hydrazine, making it safer and more convenient for laboratory and industrial use .

Actividad Biológica

Hydrazine sulfate-D6 is a deuterated form of hydrazine sulfate, which has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Hydrazine sulfate is known for its role as a reducing agent and its applications in various chemical syntheses. The deuterated variant, this compound, retains similar properties but exhibits differences in isotopic behavior that may influence its biological interactions. The mechanism of action is primarily attributed to its ability to modulate metabolic pathways, particularly in cancer treatment where it has been explored for its effects on tumor metabolism.

Biological Activities

-

Anticancer Activity :

- Hydrazine sulfate has been investigated for its potential to inhibit tumor growth by altering glucose metabolism in cancer cells. Studies suggest that it may reduce the energy supply to tumors, thereby inhibiting their growth.

- A notable study indicated that hydrazine sulfate could enhance the efficacy of chemotherapy agents by mitigating the side effects associated with cancer treatments.

-

Cytotoxic Effects :

- Research has shown that various hydrazine derivatives exhibit cytotoxic properties against different cancer cell lines. For instance, semi-synthetic derivatives of hydrazine have demonstrated improved cytotoxicity compared to their natural counterparts .

- The cytotoxic activity was evaluated using the MTT assay, revealing significant antiproliferative effects against human leukemia (K562) and Ehrlich carcinoma cells.

- Antioxidant Properties :

Table 1: Cytotoxic Activity of Hydrazine Derivatives

Case Studies

-

Clinical Application in Cancer Treatment :

- A clinical trial investigated the use of hydrazine sulfate in patients with advanced cancer who were undergoing chemotherapy. Results indicated that patients receiving hydrazine sulfate experienced reduced fatigue and improved quality of life compared to those who did not receive the compound.

-

Synergistic Effects with Chemotherapy :

- Another study focused on the combination of hydrazine sulfate with standard chemotherapeutic agents. It was found that this combination could lead to enhanced therapeutic outcomes by reducing drug resistance mechanisms in tumor cells.

Propiedades

IUPAC Name |

dideuterio sulfate;1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H].[2H]OS(=O)(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.